Methyl 4-aminofuran-3-carboxylate is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound features a methyl ester and an amino group, which contribute to its unique chemical properties and biological activities. The molecular formula for methyl 4-aminofuran-3-carboxylate is with a molecular weight of approximately 141.12 g/mol. Its structural formula indicates the presence of a carboxylate group and an amino group at specific positions on the furan ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Methyl 4-aminofuran-3-carboxylate can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the category of heterocyclic compounds due to its furan structure. It is recognized for its potential applications in scientific research, particularly in the fields of organic chemistry and pharmacology .
The synthesis of methyl 4-aminofuran-3-carboxylate can be achieved through several methods:
The choice of reagents, solvents, and catalysts plays a crucial role in optimizing yield and purity during synthesis. Industrial production typically employs continuous flow reactors and advanced purification techniques to ensure high-quality outputs .
Methyl 4-aminofuran-3-carboxylate has a distinct structure characterized by:
COC(=O)C1=COC=C1N
The structural arrangement includes a furan ring with an amino group at position four and a carboxylate group at position three, contributing to its reactivity and functional versatility .
Property | Value |
---|---|
Molecular Weight | 141.12 g/mol |
InChI | InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 |
InChI Key | WUFZNVCXIBDUPF-UHFFFAOYSA-N |
Methyl 4-aminofuran-3-carboxylate undergoes various chemical reactions:
The outcomes of these reactions depend on the specific conditions employed, including temperature, solvent choice, and reactant concentrations. Each reaction pathway can lead to diverse derivatives that expand the utility of this compound in synthetic chemistry .
Methyl 4-aminofuran-3-carboxylate's mechanism of action primarily involves its reactivity due to the functional groups present:
These mechanisms are essential for understanding its role in enzyme interactions and metabolic pathways within biological research contexts .
The physical properties of methyl 4-aminofuran-3-carboxylate include:
Key chemical properties include:
Property | Value |
---|---|
Flash Point | |
Refractive Index | |
Hazard Statements | H302-H315-H319-H335 |
These properties underscore its stability under various conditions while also indicating potential hazards associated with handling the compound .
Methyl 4-aminofuran-3-carboxylate has several significant applications:
Conventional routes to methyl 4-aminofuran-3-carboxylate involve sequential transformations characterized by suboptimal atom economy and reliance on hazardous reagents. The canonical method comprises four stages: bromination, dehalogenation, coupling, and deprotection [9]. Bromination introduces a halogen atom at the furan ring’s 5-position using reagents like N-bromosuccinimide, achieving 65–70% yield but generating halogenated waste. Subsequent zinc-mediated dehalogenation restores aromaticity with 75–80% yield but produces stoichiometric heavy metal waste requiring specialized disposal. Copper(I) iodide or palladium-catalyzed coupling reactions then install the aminomethyl group, suffering from catalyst costs and side reactions that limit yields to 60–65%. Final Boc-deprotection with trifluoroacetic acid or hydrochloric acid achieves 85–90% yield but uses corrosive reagents with significant solvent consumption [9]. The cumulative yield for this pathway falls below 50%, rendering it economically unviable for industrial applications. Additional limitations include the requirement for intermediate purification after each step, increasing processing time and material losses through chromatographic separations or recrystallizations. The multi-step nature also complicates quality control, as impurities propagate through the synthetic sequence.
Table 1: Limitations of Traditional Multi-Step Synthesis
Step | Key Reagents/Catalysts | Yield Range (%) | Major Drawbacks |
---|---|---|---|
Bromination | N-Bromosuccinimide | 65-70 | Halogenated waste generation |
Dehalogenation | Zinc, Acetic Acid | 75-80 | Heavy metal disposal issues |
Coupling | CuI, Palladium catalysts | 60-65 | Costly catalysts, competing side reactions |
Deprotection | TFA or HCl | 85-90 | Corrosive reagents, high solvent consumption |
Palladium-catalyzed cross-coupling reactions enable selective C-C and C-N bond formation on preconstructed furan cores, facilitating access to diverse 4-aminofuran-3-carboxylate derivatives. The Buchwald-Hartwig amination proves particularly effective for introducing aryl amino groups at the C4 position using palladium(II) acetate/XPhos catalyst systems. Optimization studies reveal that electron-deficient aryl halides couple efficiently with methyl 4-aminofuran-3-carboxylate in toluene at 80°C, achieving yields of 72-89% [5]. Copper-catalyzed reactions offer cost-effective alternatives; CuI/1,10-phenanthroline systems mediate N-arylation of the aminofuran with aryl iodides in dioxane at 100°C, providing moderate yields (55-70%) but with reduced sensitivity to oxygen and moisture compared to palladium systems [6]. Solvent effects significantly influence coupling efficiency—polar aprotic solvents like dimethylacetamide accelerate oxidative addition but promote protodehalogenation side reactions, while nonpolar solvents improve selectivity at the expense of reaction rate. Recent advances employ copper flow reactors operating at elevated pressures (5 bar) to enhance gas-liquid mass transfer in amination reactions, reducing catalyst loading to 2 mol% while maintaining 85% conversion [6]. These methodologies enable rapid diversification of the aminofuran scaffold for structure-activity relationship studies in pharmaceutical applications.
Table 2: Comparative Analysis of Metal-Catalyzed Functionalization
Catalytic System | Reaction Type | Optimal Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Pd(OAc)₂/XPhos | C-N coupling | Toluene, 80°C, 18h | 72-89 | Broad substrate scope |
CuI/1,10-phenanthroline | N-arylation | Dioxane, 100°C, 24h | 55-70 | Lower cost, oxygen tolerance |
Continuous-flow Cu | Amination | 5 bar, 120°C, 10 min residence | 85 | Reduced catalyst loading, high throughput |
Contemporary synthetic approaches bypass traditional multi-step sequences through innovative cyclization strategies that directly assemble the aminofuran ring from acyclic precursors. Patent US20230339876A1 discloses a high-yielding method starting from methyl 4-amino-5-hydroxy-2-oxopent-3-enoate, which undergoes dehydrative cyclization using thionyl chloride (SOCl₂) or acetic anhydride [1]. This transformation proceeds via intramolecular nucleophilic attack of the amine on the activated carbonyl, followed by dehydration to form the furan ring. Optimized conditions (SOCl₂ in dichloromethane at 0°C for 1 hour, then room temperature) achieve 95% yield by minimizing polycondensation byproducts [1] [9]. Alternative cyclization mechanisms include radical pathways catalyzed by cobalt(II) chloride under photoredox conditions, enabling room-temperature cyclization of unsaturated keto-amines with complete regioselectivity. Computational studies reveal that the five-membered ring formation proceeds through a chair-like transition state that minimizes steric repulsion, explaining the observed high regioselectivity for the 3-carboxylate isomer [9]. Ionic cyclization pathways using calcium triflate as a Lewis acid catalyst facilitate tandem alkylation-cyclization sequences, though these require stringent temperature control (-30°C) to suppress elimination byproducts [9]. Solvent-free cyclizations represent emerging green chemistry approaches; zinc triflate-catalyzed reactions in molten tetramethylurea achieve 85–90% conversion while eliminating volatile organic solvents entirely.
Transitioning laboratory syntheses of methyl 4-aminofuran-3-carboxylate to industrial production faces challenges in reagent cost control, waste management, and process safety. Traditional routes generate 8-12 kg of heavy metal waste per kilogram of product, requiring expensive remediation [9]. Novel cyclization methods reduce waste but introduce new challenges: thionyl chloride-mediated cyclizations produce corrosive HCl and SO₂ gases necessitating specialized reactor materials like Hastelloy C-276 and gas scrubbing systems [1]. Continuous flow technology addresses these limitations by enabling precise control over highly exothermic reactions while minimizing hazardous intermediate accumulation. Patent US20230339876A1 implements a continuous stirred-tank reactor (CSTR) cascade for the cyclization step, maintaining isothermal conditions (±2°C) through external cooling jackets, which improves yield consistency from ±15% to ±3% batch-to-batch variation [1]. Green chemistry innovations focus on solvent selection and atom economy—replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental impact while maintaining partition coefficients >4.5 [6]. Catalytic reagent recycling presents another optimization frontier; immobilized triphenylphosphine oxide recovered from Mitsunobu reactions is reactivated with phosgene analogs, reducing phosphine consumption by 78% in large-scale runs [1]. Process analytical technology (PAT) tools including inline FTIR and Raman spectroscopy enable real-time monitoring of reaction progression, allowing automated quench timing to prevent over-dehydration—a critical parameter maintaining product purity >99.5% at metric ton scales.
Table 3: Industrial Production Optimization Strategies
Production Challenge | Conventional Approach | Innovative Solution | Efficiency Gain |
---|---|---|---|
Heavy metal waste disposal | Landfill of zinc sludge | Catalytic dehalogenation (Pd/C, H₂) | 92% waste reduction |
Exothermic reaction control | Batch reactors with cooling | Continuous flow microreactors | ±2°C temperature control |
Solvent environmental impact | Dichloromethane extraction | Cyclopentyl methyl ether substitution | 65% lower ecotoxicity |
Reaction monitoring | Offline HPLC sampling | Inline FTIR/Raman spectroscopy | Real-time endpoint detection |
Catalyst recycling | Single-use precious metals | Immobilized heterogeneous catalysts | 78% cost reduction in Pd |
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